molecular formula C6H12O6 B013086 alpha-D-Mannose CAS No. 135317-04-3

alpha-D-Mannose

Cat. No.: B013086
CAS No.: 135317-04-3
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PQMKYFCFSA-N
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Description

Alpha-D-Mannose is a naturally occurring aldohexose sugar and an epimer of glucose at the C-2 position. It is commonly found in nature as a component of mannan, a polysaccharide. This compound plays a crucial role in human metabolism, particularly in the glycosylation of certain proteins. It is widely used in various industries, including food, medicine, and cosmetics, due to its low-calorie and non-toxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Mannose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of D-glucose using enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase . Another method involves the extraction of D-mannose from deproteinized palm kernels using microwave-assisted sulfuric acid treatment .

Industrial Production Methods: Industrial production of this compound often relies on enzymatic conversion due to its efficiency and specificity. Enzymes such as D-lyxose isomerase and D-mannose isomerase are used to convert D-glucose into D-mannose. This method is preferred over chemical synthesis and plant extraction as it meets the industrial demand for D-mannose .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: D-mannonic acid

    Reduction: D-mannitol

    Substitution: Methyl alpha-D-mannoside

Scientific Research Applications

Mechanism of Action

Alpha-D-Mannose exerts its effects primarily through its interaction with bacteria. It inhibits the adhesion of Escherichia coli to the urothelium, thereby preventing urinary tract infections. This anti-adhesive effect is not considered a pharmacological action, making this compound suitable for classification as a medical device . The molecular targets involved in this mechanism include bacterial receptors that bind to mannose residues .

Comparison with Similar Compounds

Alpha-D-Mannose is unique due to its specific role in preventing bacterial adhesion and its applications in glycosylation processes. Similar compounds include:

This compound stands out due to its specific applications in preventing urinary tract infections and its role in glycosylation, which are not shared by all similar compounds.

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015858
Record name alpha-​D-​Mannopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Information not available., Solid
Record name alpha-D-Mannopyranose
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Record name D-Mannose
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Solubility

713.0 mg/mL at 17 °C
Record name D-Mannose
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CAS No.

7296-15-3, 101357-07-7, 3458-28-4
Record name α-D-Mannopyranose
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Record name alpha-D-Mannose
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Record name alpha-​D-​Mannopyranose
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Record name Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped
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Record name .ALPHA.-D-MANNOPYRANOSE
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Record name D-Mannose
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Melting Point

132 °C
Record name D-Mannose
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does alpha-D-mannose interact with lectins?

A1: this compound binds specifically to certain lectins. For example, the lectin Concanavalin A (Con A) exhibits high affinity for this compound residues. [, , , , ] This interaction is often studied using techniques like lectin histochemistry and agglutination assays. [, , ]

Q2: What are the downstream effects of this compound binding to its targets?

A2: The effects of this compound binding depend on the target molecule. In the context of fertilization, this compound residues on the zona pellucida of pig oocytes may act as components of sperm receptors, potentially inducing acrosome reaction and facilitating sperm penetration. [] In other systems, this compound-containing glycoproteins might be involved in apoptosis regulation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H12O6 and its molecular weight is 180.16 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided papers do not contain detailed spectroscopic data, techniques like NMR spectroscopy have been used to characterize this compound-containing compounds and their derivatives. [, ]

Q5: Has computational chemistry been used to study this compound?

A5: While the provided papers do not focus on computational studies of this compound, molecular modeling was used to investigate the interaction of a brominated derivative of mannose with a lectin. [] This suggests the potential for applying computational methods to understand this compound interactions.

Q6: Are there any formulation strategies mentioned for this compound?

A6: The provided papers do not discuss specific formulation strategies for this compound.

Q7: Is there any information on the safety and toxicity of this compound?

A7: The provided research papers primarily focus on the biochemical and molecular aspects of this compound and do not contain detailed safety or toxicity data.

Q8: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A8: The provided papers primarily focus on biochemical and cellular studies and do not provide information on the pharmacokinetics or pharmacodynamics of this compound.

Q9: How does the distribution of this compound residues vary across different biological systems?

A9: Research indicates that the distribution of this compound residues is not uniform. Lectin histochemical studies have revealed variations in the presence and localization of this compound-containing glycoconjugates in different tissues and cell types, such as in the epididymal ductuli efferentes of lizards [], the scrotal skin of horses [], and the epiphyseal cartilage-plate of rabbit tibia. []

Q10: What are the potential implications of altered this compound expression in disease?

A10: Although not extensively covered in the provided papers, alterations in glycosylation patterns, including those involving this compound, have been linked to various pathological conditions. For example, abnormal glycoprotein expression in the placenta, including changes in this compound-containing glycoproteins, has been associated with intrauterine growth retardation (IUGR). []

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